![molecular formula C21H18 B14176965 [(Z)-1,3-diphenylprop-1-en-2-yl]benzene CAS No. 24423-97-0](/img/structure/B14176965.png)
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a (Z)-1,3-diphenylprop-1-en-2-yl group. This compound is part of the larger family of aromatic hydrocarbons, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1,3-diphenylprop-1-en-2-yl]benzene typically involves the reaction of benzene with appropriate substituted alkenes under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to separate the desired compound from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reagents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: H₂ gas with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂) with a Lewis acid catalyst, nitration with HNO₃ and H₂SO₄, alkylation with alkyl halides and AlCl₃.
Major Products
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and reduced aromatic compounds.
科学的研究の応用
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stable aromatic structure.
作用機序
The mechanism of action of [(Z)-1,3-diphenylprop-1-en-2-yl]benzene involves its interaction with molecular targets through its aromatic ring and substituents. The delocalized π-electrons in the benzene ring allow for π-π interactions with other aromatic systems, while the substituents can participate in hydrogen bonding and van der Waals interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
類似化合物との比較
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene can be compared with other aromatic compounds such as:
Benzene: The simplest aromatic hydrocarbon with a single benzene ring.
Toluene: Benzene with a methyl group, known for its use as an industrial solvent.
Phenol: Benzene with a hydroxyl group, widely used in the production of plastics and pharmaceuticals.
Aniline: Benzene with an amino group, important in the manufacture of dyes and drugs.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other aromatic compounds.
特性
CAS番号 |
24423-97-0 |
|---|---|
分子式 |
C21H18 |
分子量 |
270.4 g/mol |
IUPAC名 |
[(Z)-1,3-diphenylprop-1-en-2-yl]benzene |
InChI |
InChI=1S/C21H18/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-16H,17H2/b21-16- |
InChIキー |
MPGSUCSBAFDCBN-PGMHBOJBSA-N |
異性体SMILES |
C1=CC=C(C=C1)C/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CC(=CC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid](/img/structure/B14176882.png)
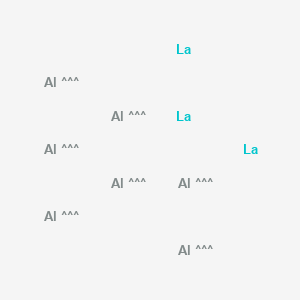

![(1E)-N,N'-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide](/img/structure/B14176909.png)
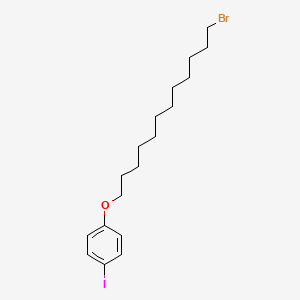
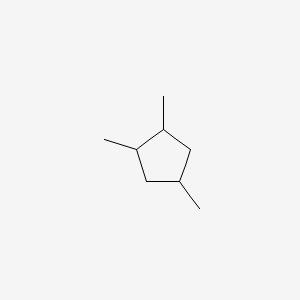
![(2R)-2-(4-bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14176919.png)
![N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B14176921.png)

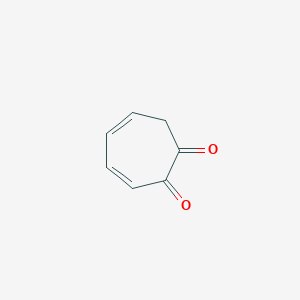
![1-Naphthalenecarbonitrile, 4-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-](/img/structure/B14176944.png)
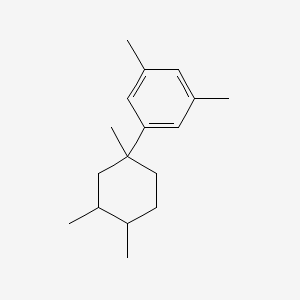
![1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14176956.png)
![2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14176962.png)
